Regiochemical Differentiation: C2-Substituted Versus N-Substituted Piperazineethanol Isomers
2-Piperazineethanol (CAS 25154-38-5) is the C2-substituted regioisomer (2-piperazin-2-ylethanol), whereas CAS 103-76-4 is the N1-substituted regioisomer (2-piperazin-1-ylethanol) [1]. The C2-substituted isomer possesses three hydrogen bond donors (two amine NH groups plus one alcohol OH), compared to two hydrogen bond donors for the N-substituted isomer (one amine NH plus one alcohol OH) . This difference directly impacts solubility, coordination chemistry, and molecular recognition in biological targets.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 (two secondary amine NH + one alcohol OH) |
| Comparator Or Baseline | 2 (one secondary amine NH + one alcohol OH) |
| Quantified Difference | 50% increase in H-bond donor capacity |
| Conditions | Calculated molecular property; Cactvs 3.4.8.18 algorithm |
Why This Matters
Higher H-bond donor count predicts enhanced aqueous solubility and altered protein-ligand binding thermodynamics, critical for pharmaceutical intermediate selection where solubility or target engagement differs materially from the N-substituted analog.
- [1] PubChem. 1-(2-Hydroxyethyl)piperazine. Compound Summary. CAS: 103-76-4. Hydrogen Bond Donor Count: 2. View Source
